molecular formula C9H10Cl3N B13652127 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride

Katalognummer: B13652127
Molekulargewicht: 238.5 g/mol
InChI-Schlüssel: IKSMDTHEAPMAGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of chlorine atoms at the 5 and 6 positions of the quinoline ring enhances its chemical reactivity and potential biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of 5,6-dichloroquinoline. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at atmospheric pressure . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroquinolines, and substituted quinolines .

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets. The chlorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydroquinoline: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.

    5,6-Dichloroquinoline: The non-hydrogenated form, which has different physical and chemical properties.

    2,3-Dihydro-4(1H)-quinolinone: Another derivative with distinct biological activities.

Uniqueness

5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of chlorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and potential biological activities. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Eigenschaften

Molekularformel

C9H10Cl3N

Molekulargewicht

238.5 g/mol

IUPAC-Name

5,6-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C9H9Cl2N.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h3-4,12H,1-2,5H2;1H

InChI-Schlüssel

IKSMDTHEAPMAGG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2Cl)Cl)NC1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.